molecular formula C11H16ClNO2 B6255766 methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride CAS No. 1229705-35-4

methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B6255766
CAS No.: 1229705-35-4
M. Wt: 229.70 g/mol
InChI Key: PGZFKXXRJKALRJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride is an organic compound with a complex structure that includes an aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride typically involves the esterification of 2-(4-aminophenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The aromatic ring and ester functional group allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)-2-methylpropanoate
  • Ethyl 2-(4-aminophenyl)-2-methylpropanoate
  • Methyl 2-(4-aminophenyl)-2-ethylpropanoate

Uniqueness

Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

CAS No.

1229705-35-4

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8;/h4-7H,12H2,1-3H3;1H

InChI Key

PGZFKXXRJKALRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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